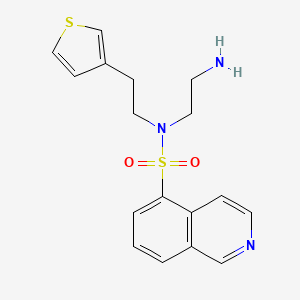

N-(2-Aminoethyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide

Description

This compound is a derivative of the isoquinoline-5-sulfonamide class, characterized by a thiophen-3-yl ethyl group and an aminoethyl substituent on the sulfonamide nitrogen.

Properties

CAS No. |

651307-19-6 |

|---|---|

Molecular Formula |

C17H19N3O2S2 |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

N-(2-aminoethyl)-N-(2-thiophen-3-ylethyl)isoquinoline-5-sulfonamide |

InChI |

InChI=1S/C17H19N3O2S2/c18-7-10-20(9-5-14-6-11-23-13-14)24(21,22)17-3-1-2-15-12-19-8-4-16(15)17/h1-4,6,8,11-13H,5,7,9-10,18H2 |

InChI Key |

YBFZYAFXZCUEBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCC3=CSC=C3)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Isoquinoline Derivative: Starting with isoquinoline, the 5-position is functionalized with a sulfonamide group through sulfonation and subsequent amide formation.

Introduction of Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene-3-yl group to the ethyl chain.

Aminoethyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Conditions might include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

Medicine

In medicinal chemistry, N-(2-Aminoethyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide would depend on its specific application. For instance, in a biological context, it might interact with cellular receptors or enzymes, modulating their activity through binding interactions. The isoquinoline and thiophene moieties could play a role in these interactions, potentially affecting signal transduction pathways or enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Modifications and Kinase Inhibition

The compound’s closest analogs include:

- H-9 (N-(2-Aminoethyl)isoquinoline-5-sulfonamide): A foundational PKA inhibitor with moderate selectivity .

- H-89 (N-(2-(4-Bromocinnamylamino)ethyl)isoquinoline-5-sulfonamide): Features a bromocinnamyl group, enhancing PKA selectivity and potency (IC₅₀ = 48 nM) .

- H-87 (N-(2-(4-Chlorophenyl)-1-methyl-2-propenylamino)ethyl-isoquinoline-5-sulfonamide): Known for reversing vinblastine resistance via P-glycoprotein inhibition .

Key Structural Differences:

Impact on Kinase Activity:

- PKA Inhibition : H-89’s bromocinnamyl group enhances PKA binding (IC₅₀ = 48 nM) compared to H-9 (IC₅₀ = 1.2 µM) . The thiophene in the target compound may similarly improve affinity through π-π stacking but requires empirical validation.

2.2 Hydrophobicity and Drug Resistance Modulation

Hydrophobicity (logP) is critical for reversing MDR by inhibiting P-glycoprotein (P-gp):

| Compound | logP (Estimated) | Effect on Vinblastine Resistance |

|---|---|---|

| Target Compound | ~3.5* | Unknown (predicted high efficacy) |

| H-9 | 1.2 | No reversal |

| H-87 | 4.8 | Significant reversal |

| H-89 | 3.9 | Moderate reversal |

*Estimation based on thiophene’s contribution to hydrophobicity.

The thiophene’s aromaticity and moderate hydrophobicity may position the target compound between H-89 and H-87 in efficacy against MDR, though direct data are lacking.

2.3 Biodistribution and Pharmacokinetics

Radiolabeled analogs like [¹¹C]5 (derived from H-89) exhibit rapid brain uptake in rats, achieving peak concentrations within 5 minutes post-injection . The thiophene’s smaller size compared to bromocinnamyl may enhance blood-brain barrier penetration, but its electron-rich sulfur atom could alter metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.